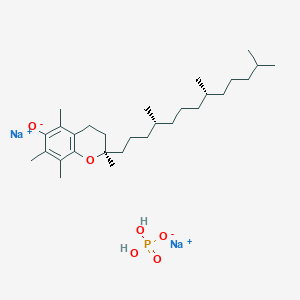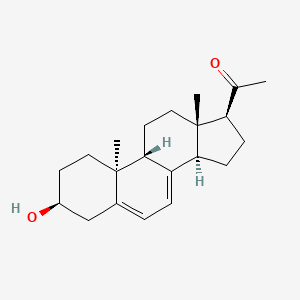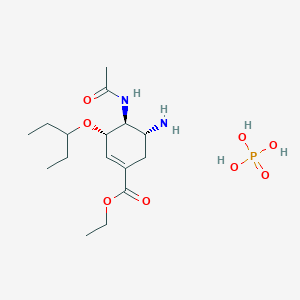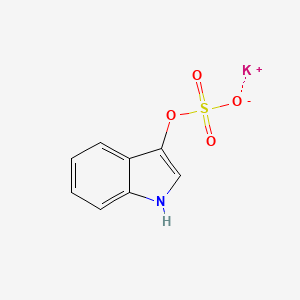
alpha-Tocopherol phosphate disodium salt
Overview
Description
Alpha-Tocopherol phosphate disodium salt is a water-soluble analog of alpha-tocopherol, commonly known as vitamin E. This compound is a derivative of alpha-tocopherol, where the hydroxyl group is replaced by a phosphate group, making it more soluble in water. It is widely used as an antioxidant and is known for its ability to protect cell membranes from oxidative damage .
Mechanism of Action
Target of Action
Alpha-Tocopherol phosphate disodium salt, a water-soluble analog of Vitamin E, primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .
Mode of Action
As an antioxidant, this compound acts by scavenging ROS . By neutralizing these reactive species, it protects cells from oxidative damage . Moreover, research has explored its ability to regulate gene expression, particularly genes involved in inflammation, apoptosis, and oxidative stress response pathways .
Biochemical Pathways
The compound’s antioxidant action affects various biochemical pathways. By scavenging ROS, it can influence pathways related to inflammation, apoptosis, and oxidative stress response . The downstream effects include reduced inflammation, prevention of programmed cell death (apoptosis), and enhanced cellular response to oxidative stress .
Result of Action
The primary result of the compound’s action is the protection of cells from oxidative damage . By scavenging ROS, it prevents oxidative stress, which can lead to cellular damage and death . It also enhances the migration of endothelial progenitor cells under high glucose/low oxygen conditions and promotes angiogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, conditions of high glucose and low oxygen enhance its ability to promote the migration of endothelial progenitor cells . .
Biochemical Analysis
Biochemical Properties
Alpha-Tocopherol Phosphate Disodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a form of Vitamin E, it is a lipid-soluble antioxidant that protects cell membranes from oxidative damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which may affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-tocopherol phosphate disodium salt typically involves the phosphorylation of alpha-tocopherol. This can be achieved through the reaction of alpha-tocopherol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Alpha-Tocopherol phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tocopheryl quinone derivatives.
Reduction: It can be reduced back to alpha-tocopherol under certain conditions.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tocopheryl quinone derivatives.
Reduction: Alpha-tocopherol.
Substitution: Various substituted tocopherol derivatives.
Scientific Research Applications
Alpha-Tocopherol phosphate disodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of antioxidants and their interactions with free radicals.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential in enhancing cell viability.
Medicine: Explored for its potential therapeutic effects in treating conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
Alpha-Tocopherol: The parent compound, which is lipid-soluble and widely used as an antioxidant.
Alpha-Tocopherol acetate: An esterified form of alpha-tocopherol, used in dietary supplements and skincare products.
Alpha-Tocopherol succinate: Another esterified form, known for its potential anti-cancer properties.
Uniqueness
Alpha-Tocopherol phosphate disodium salt is unique due to its water solubility, which allows it to be used in aqueous formulations. This property makes it more versatile compared to its lipid-soluble counterparts. Additionally, its phosphate group provides distinct biochemical properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
disodium;dihydrogen phosphate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2.2Na.H3O4P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;;;1-5(2,3)4/h20-22,30H,9-19H2,1-8H3;;;(H3,1,2,3,4)/q;2*+1;/p-2/t21-,22-,29-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNSAZAABCQIFP-TXSQEWSBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920047 | |
| Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90940-45-7 | |
| Record name | EINECS 292-690-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090940457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium dihydrogen phosphate [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1146564.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di](/img/structure/B1146565.png)
![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)



